molecular formula C9H13ClN2O B13016134 (5-Chloro-6-isopropoxypyridin-3-yl)methanamine

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine

Cat. No.: B13016134
M. Wt: 200.66 g/mol
InChI Key: WKOHJYNSFWWQGA-UHFFFAOYSA-N
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Description

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the 5th position, an isopropoxy group at the 6th position, and a methanamine group at the 3rd position of the pyridine ring

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(5-chloro-6-propan-2-yloxypyridin-3-yl)methanamine

InChI

InChI=1S/C9H13ClN2O/c1-6(2)13-9-8(10)3-7(4-11)5-12-9/h3,5-6H,4,11H2,1-2H3

InChI Key

WKOHJYNSFWWQGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-isopropoxypyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-6-isopropoxypyridine.

    Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including (5-Chloro-6-isopropoxypyridin-3-yl)methanamine, exhibit significant anticancer properties. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pyridine derivatives can inhibit the activity of protein kinases, which are essential for tumor growth and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various studies suggest that it could be effective against a range of bacterial strains due to its ability to disrupt bacterial cell walls or interfere with metabolic processes . The structure of this compound allows it to interact with biological membranes, enhancing its efficacy as an antimicrobial agent.

Neuropharmacology

CNS Disorders
The compound has potential applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders . Research indicates that similar compounds can modulate neurotransmitter systems, leading to improved cognitive function and reduced neuroinflammation .

Positron Emission Tomography (PET) Tracers
Recent advancements in neuroimaging have explored using this compound as a PET tracer for studying neuroinflammatory processes in the brain. This application could provide insights into the pathophysiology of various neurological diseases and assist in the development of targeted therapies .

Therapeutic Applications

Mechanism of Action

The mechanism of action of (5-Chloro-6-isopropoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-methoxypyridin-3-yl)methanamine
  • (5-Chloro-6-ethoxypyridin-3-yl)methanamine
  • (5-Chloro-6-propoxypyridin-3-yl)methanamine

Uniqueness

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties

Biological Activity

(5-Chloro-6-isopropoxypyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications. This article reviews the current understanding of its biological activity, including enzyme inhibition, anti-inflammatory effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13ClN2O\text{C}_{10}\text{H}_{13}\text{Cl}\text{N}_2\text{O}

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, studies have focused on its potential to inhibit S-Adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Key Findings:

  • The compound demonstrated selectivity for T. brucei AdoMetDC over human enzymes, suggesting a reduced risk of side effects in human applications .
  • In whole-cell assays, the compound inhibited parasite growth effectively, highlighting its potential as a lead compound for anti-HAT therapies .

Anti-inflammatory Effects

In addition to its role as an enzyme inhibitor, this compound has been studied for its anti-inflammatory properties. Pyridine derivatives often exhibit such effects due to their ability to modulate inflammatory pathways.

Research Insights:

  • Compounds with similar structural motifs have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
  • The IC50 values for related compounds were reported at approximately 0.04 µmol, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Table 1: Structure-Activity Relationships

ModificationBiological ActivityIC50 (µM)
Parent CompoundBaseline ActivityN/A
Addition of Isopropyl GroupIncreased Potency~3-fold increase in IC50 for AdoMetDC inhibition
Substitution at C5Variable ActivityDependent on substituent type
Aromatic/heterocyclic groupsDecreased PotencySignificant drop in activity observed

Case Studies

  • Anti-Trypanosomal Activity : In a series of experiments, derivatives of pyridine compounds were tested against T. brucei. The results indicated that modifications at the C6 position significantly affected potency and selectivity against human enzymes .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that similar compounds exhibited significant reductions in inflammation markers compared to controls, suggesting a robust anti-inflammatory potential .

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